molecular formula C8H7N3O3S2 B3351077 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid CAS No. 331250-06-7

3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid

Cat. No. B3351077
M. Wt: 257.3 g/mol
InChI Key: ZLMXEDYVGHYBNR-UHFFFAOYSA-N
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Description

The compound “3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s a versatile scaffold widely studied in medicinal chemistry .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For instance, 2-cyanoacetamide can be converted to 2-cyano-2-ethoxy imino acetamide through oximation and etherification reactions. This compound can then be transformed into ethoxymethylenemalononitrile using phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid” is characterized by the presence of a thiadiazole ring. The InChI code for a similar compound, 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol, is 1S/C8H7N3OS/c9-8-10-7 (11-13-8)5-2-1-3-6 (12)4-5/h1-4,12H, (H2,9,10,11) .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For example, 2-cyano-2-ethoxy imino propionamidine can be brominated and cyclized with KSCN to form 2-ethoxy imino-2-(5-amino-1,2,4-tetrazolium-3-) acetonitrile. This compound can then be hydrolyzed to yield (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid .

properties

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)16(12,13)14/h1-4H,(H2,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXEDYVGHYBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602813
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid

CAS RN

331250-06-7
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Reactant of Route 3
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Reactant of Route 4
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Reactant of Route 5
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Reactant of Route 6
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid

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